REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:9]2[CH:19]=[C:18]([CH2:20][CH2:21][C:22]3[CH:27]=[CH:26][C:25]([CH2:28][CH:29]([CH3:31])[CH3:30])=[CH:24][CH:23]=3)[S:17][C:10]=2[NH:11][C:12](=S)[CH:13]([CH3:15])[N:14]=1.O.[NH2:33][NH2:34].O1[CH2:39][CH2:38]CC1>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:9]2[CH:19]=[C:18]([CH2:20][CH2:21][C:22]3[CH:27]=[CH:26][C:25]([CH2:28][CH:29]([CH3:31])[CH3:30])=[CH:24][CH:23]=3)[S:17][C:10]=2[N:11]2[C:38]([CH3:39])=[N:33][N:34]=[C:12]2[CH:13]([CH3:15])[N:14]=1 |f:1.2|
|
Name
|
5-(2-chlorophenyl)-7-[2-(4-isobutylphenyl)ethyl]-3-methyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C=1C2=C(NC(C(N1)C)=S)SC(=C2)CCC2=CC=C(C=C2)CC(C)C
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
DISTILLATION
|
Details
|
After the tetrahydrofuran is distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 200 ml of chloroform
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the solution is dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After separating by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue is added 50 ml of ethyl orthoacetate
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated at 70°-72° C. for an hour
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
eluted with chloroform-methanol (100:1 to 100:3) solvent
|
Type
|
CONCENTRATION
|
Details
|
The eluate of the objective fraction is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is crystallized from isopropyl ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C1=NC(C=2N(C3=C1C=C(S3)CCC3=CC=C(C=C3)CC(C)C)C(=NN2)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |